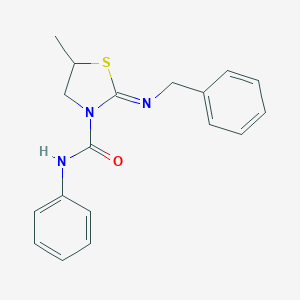
2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Benzylamine is reacted with the thiazolidine intermediate in the presence of a dehydrating agent like DCC.
- Reaction conditions: The reaction is usually performed at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide typically involves multiple steps. One common method is the condensation reaction between benzylamine and 5-methyl-N-phenyl-1,3-thiazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond.
-
Step 1: Formation of the Thiazolidine Ring
- React 2-aminothiophenol with an appropriate aldehyde or ketone to form the thiazolidine ring.
- Reaction conditions: Typically carried out in an inert atmosphere at room temperature.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylimino)-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylimino)-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiazolidine ring and the benzyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylamino)-5-methyl-1,3-thiazolidine-4-carboxamide
- 2-(Benzylamino)-5-ethyl-1,3-thiazolidine-4-carboxamide
- 2-(Benzylamino)-5-methyl-1,3-thiazolidine-2-carboxamide
Uniqueness
2-(Benzylimino)-5-methyl-N-phenyl-
Propiedades
Fórmula molecular |
C18H19N3OS |
|---|---|
Peso molecular |
325.4g/mol |
Nombre IUPAC |
2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N3OS/c1-14-13-21(17(22)20-16-10-6-3-7-11-16)18(23-14)19-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22) |
Clave InChI |
DOJPZIRLFVWAKI-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=NCC2=CC=CC=C2)S1)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1CN(C(=NCC2=CC=CC=C2)S1)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















